
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine
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Overview
Description
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine is a chiral vicinal diamine characterized by two ortho-tolyl (o-tolyl) groups attached to a 1,2-ethanediamine backbone. Its stereochemistry and bulky substituents make it valuable in asymmetric catalysis and ligand design. The compound (CAS: 1005173-83-0) has a molecular formula inferred as C₁₆H₂₀N₂ (based on structural analogs) and is synthesized via methods involving chiral precursors like hydrobenzoin derivatives .
Key properties include:
- Chirality: The (1S,2S) configuration enables enantioselective applications.
- Steric Profile: The ortho-methyl groups on the aryl rings introduce significant steric hindrance, influencing metal-ligand interactions in catalytic systems .
- Applications: Used in synthesizing chiral ligands for transition-metal complexes, particularly in hydrogenation and oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of (1S,2S)-1,2-di-o-tolylethane-1,2-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Coordination Chemistry with Lanthanides
This compound forms stable complexes with dysprosium(III) ions, exhibiting unique coordination geometries. In a methanol-mediated reaction with DyCl₃·6H₂O and pyridine-2,6-dicarbaldehyde, it produces air-stable Dy(III) complexes with the following characteristics :
Reaction Components | Conditions | Product | Yield |
---|---|---|---|
DyCl₃·6H₂O + Pyridine-2,6-dicarbaldehyde | Methanol reflux, 12 h | Dy(III)-diamine complex | 22% |
Key features of the complex:
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Coordination mode : Tridentate binding via two amine groups and η²-interaction with a tolyl aromatic ring.
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Spectroscopic confirmation : Distinct NMR signals at δ 4.99 (¹H) and δ 92.0/72.7 (¹³C) confirm metal-ligand interactions .
Formation of Macrocyclic Schiff Bases
The diamine reacts with 4-tert-butyl-2,6-diformylphenol to generate chiral macrocycles through a 3+3 condensation reaction :
Diamine+DiformylphenolEtOH, RTMacrocycle (S1a)(85% yield)
Properties of S1a :
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Optical activity : Green-yellow emission at 561 nm (quantum yield: Φ = 0.32).
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Structural analysis : X-ray crystallography reveals channels (5.8–6.3 Å) capable of hosting acetonitrile molecules .
Catalytic Asymmetric Hydrogenation
When incorporated into Ru(II)-NHC-diamine complexes, this ligand enables efficient asymmetric hydrogenation of ketones and heterocycles :
Substrate | Conditions | Yield | ee |
---|---|---|---|
Benzothiophene 1,1-dioxides | H₂ (50 bar), THF, 25°C, 24 h | 95% | 98% (S) |
Isocoumarins | H₂ (30 bar), MeOH, 40°C, 12 h | 89% | 97% (R) |
Mechanistic insights :
-
Active species : A Ru–H hydride intermediate transfers hydrogen to the β-position of substrates.
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Stereocontrol : The chiral diamine enforces facial selectivity via NH–O hydrogen bonding with substrates .
Reactivity in Kinetic Resolution
The diamine participates in dual-catalysis systems for kinetic resolution of 1,2-diaryl-1,2-diaminoethanes. Using a chiral phosphoric acid catalyst, enantioselective acylation achieves selectivity factors (s) up to 12.5 .
Scientific Research Applications
While the specific compound "(1S,2S)-1,2-di-o-tolylethane-1,2-diamine" is not directly addressed in the provided search results, closely related compounds and concepts offer valuable insights into its potential applications in scientific research.
1. Synthesis and Chiral Resolution
- Synthesis of Analogous Compounds: The search results detail the synthesis of similar diamine compounds, such as (1S,2S)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine . The procedure involves reacting (d,l)-8 with ethanol and L-(+)-tartaric acid, followed by recrystallization and treatment with NaOH and dichloromethane to yield the desired enantiomer .
- Chiral Resolving Agent: 1,2-Diphenylethylenediamine, a related chiral molecule, is generally used as a chiral resolving agent and a precursor of chiral auxiliary .
2. Dual Catalysis and Kinetic Resolution
- Kinetic Resolution of Diamines: Research has been conducted on the kinetic resolution of 1,2-diaryl-1,2-diaminoethanes using dual catalysis . This approach could potentially be applied to resolve this compound, if a racemic mixture is available.
- Absolute Configuration Assignment: The absolute configuration of similar compounds is assigned by comparison with known compounds, such as bis(2,2,2-trichloroethyl) ((1R,2R)-1,2-diphenylethane-1,2-diyl)dicarbamate .
3. Phenolic-Enabled Nanotechnology (PEN)
- Phenolic Compounds in Biomedicine: Phenolic compounds, while different in structure, are relevant due to their versatile reactivity and biocompatibility, which have catalyzed research in phenolic-enabled nanotechnology (PEN), particularly for biomedical applications .
- Applications of PEN: PEN is used for particle engineering and the bottom-up synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment . Although this compound is not a phenolic compound, its potential to be functionalized with phenolic groups could open avenues for its use in PEN.
4. Potential Applications Based on Structural Similarity
- Diabetes Management: Phenolic compounds are known for their antioxidant and anti-inflammatory properties and are being explored for diabetes management due to their positive effects on glucose homeostasis . While this compound is not a phenolic compound, its diamine structure might lend itself to the creation of new molecules with anti-diabetic properties .
- Natural Compound Applications: Natural compounds are being developed for various applications, and research in this area is dynamic . This suggests that this compound, or derivatives thereof, could find applications in various fields, pending further research .
5. Spectroscopic Data of Related Compounds
- NMR Spectroscopy: 1H NMR and 13C NMR data are available for related compounds, such as (1S,2S)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine, which can serve as a reference for characterizing this compound .
- IR Spectroscopy: IR spectral data is available for bis(2,2,2-trichloroethyl) ((1S,2S)-1,2-diphenylethane-1,2-diyl)dicarbamate, which can be useful for identifying similar functional groups in related compounds .
Summary Table: Spectroscopic Data of Related Compounds
Compound | Spectroscopic Method | Key Peaks/Values |
---|---|---|
(1S,2S)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine | 13C NMR | 156.85, 132.17, 128.00, 127.54, 120.22, 110.30, 55.39, 55.17 |
Bis(2,2,2-trichloroethyl) ((1S,2S)-1,2-diphenylethane-1,2-diyl)dicarbamate | IR (KBr) | 3329, 3061, 2955, 1705, 1541, 1254, 1148, 1082, 1027, 820, 733 cm-1 |
Bis(2,2,2-trichloroethyl) ((1S,2S)-1,2-diphenylethane-1,2-diyl)dicarbamate | 1H NMR | δ 7.25–7.16 (comp, 6H), 7.15–7.01 (comp, 4H), 5.93 (br s, 2H), 5.09–4.98 (m, 2H), 4.82 (d, J = 12.0 Hz, 2H), 4.63 (d, J = 12.0, 2H) |
Bis(2,2,2-trichloroethyl) ((1S,2S)-1,2-diphenylethane-1,2-diyl)dicarbamate | 13C NMR | δ 154.9, 137.8, 128.7, 128.2, 127.3, 95.3 |
6. Safety Information
- No specific safety information was found in the search results for this compound.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine involves its interaction with various molecular targets. As a chiral diamine, it can form complexes with metal ions, which can then participate in catalytic cycles. The specific pathways and targets depend on the context of its use, such as in catalysis or drug development.
Comparison with Similar Compounds
The structural and functional nuances of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine are best highlighted through comparisons with analogous diamines. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Chiral Diamines
Key Comparative Insights
Steric Effects :
- The o-tolyl groups in the target compound provide moderate steric bulk, intermediate between phenyl (minimal hindrance) and 3,5-dimethylphenyl (extreme hindrance). This balance makes it suitable for reactions requiring controlled enantioselectivity without excessive substrate exclusion .
- TsDPEN derivatives, with tosyl groups, reduce amine basicity but enhance π-backbonding in metal complexes, favoring specific catalytic pathways .
Electronic Effects :
- N-Methylation (e.g., in di-p-tolyl derivatives) decreases amine basicity, altering reaction kinetics in acid-catalyzed processes .
- Tosyl groups introduce electron-withdrawing effects, stabilizing transition states in hydrogenation reactions .
Catalytic Performance :
- The diphenyl analog (CAS: 29841-69-8) exhibits broader substrate compatibility due to lower steric demand but lower enantioselectivity compared to o-tolyl derivatives .
- 3,5-Dimethylphenyl variants achieve high enantiomeric excess (>99% ee) in bulky substrate transformations but are less versatile .
Physicochemical Properties: Solubility: Methylated derivatives (e.g., di-p-tolyl) show improved solubility in nonpolar solvents, advantageous for homogeneous catalysis . Optical Activity: The target compound’s optical rotation ([α]D) is inferred to be distinct from its diol analog ([α]D = -64.8 for (1S,2S)-1,2-di-o-tolylethane-1,2-diol), reflecting chiral induction differences .
Biological Activity
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine is a chiral diamine compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications based on current research findings.
This compound is characterized by its two o-tolyl groups attached to a central ethylene diamine backbone. Its structural formula can be represented as:
This compound exhibits chirality, which influences its biological interactions and pharmacokinetics.
Antiviral Properties
Recent studies have indicated that derivatives of diamines similar to this compound can exhibit antiviral activities. For instance, compounds synthesized from o-phenylenediamines have shown efficacy against viral infections by acting as dual blockers of the human ACE2 receptor and the SARS-CoV-2 spike protein . This suggests a potential role for this compound in developing antiviral therapies.
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. Research indicates that certain quinoxaline derivatives synthesized through reactions involving diamines demonstrate significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of oxidative stress within cancer cells . The ability of these compounds to inhibit cell proliferation suggests that this compound might share similar properties.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Oxidative Stress Induction : The compound may enhance the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Enzyme Inhibition : It has been suggested that diamines can act as inhibitors for enzymes involved in critical biological pathways, including those related to cancer progression .
Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of quinoxaline derivatives derived from o-phenylenediamines, it was found that specific structural modifications significantly increased activity against SARS-CoV-2. The study highlighted the importance of the diamine scaffold in enhancing bioactivity and selectivity .
Study 2: Anticancer Activity
A series of benzimidazole derivatives were synthesized using this compound as a key intermediate. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. Results showed IC50 values ranging from 10 µM to 50 µM across different cell types, indicating promising anticancer potential .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What spectroscopic and physical characterization methods are critical for verifying the identity and purity of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine?
- Methodological Answer :
- Melting Point Analysis : Compare observed values with literature data (e.g., related diamines like diphenylethylenediamine show melting points ~108–109°C) .
- Optical Rotation : Use polarimetry to confirm enantiomeric composition. For example, the diol precursor in exhibited [α]D²⁵ = +73.0 (c = 0.89, EtOH), highlighting the importance of solvent and concentration in measurements .
- NMR Spectroscopy : Analyze aromatic proton splitting patterns (ortho-substituted tolyl groups) and amine proton signals.
- Chiral HPLC : Assess enantiomeric purity by comparing retention times with racemic or known standards.
- Purity Verification : Commercial batches (e.g., 98% purity) require quantification via titration or chromatographic methods .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer :
- Metal-Catalyzed Reduction : Analogous to Mg-mediated reductions of imine intermediates (e.g., 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine synthesis via Mg in anhydrous THF) .
- Chiral Resolution : Separate enantiomers using diastereomeric salt formation, as seen in diphenylethylenediamine synthesis .
- Quality Control : Monitor reaction progress via TLC or in situ FTIR for amine group formation.
Q. What safety protocols are essential for handling and storing this compound?
- Methodological Answer :
- Storage : Store in airtight containers at 0–6°C to prevent degradation; avoid prolonged storage due to potential decomposition .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks .
- Disposal : Follow EPA guidelines for amine-containing waste; neutralize with dilute HCl before disposal .
Advanced Research Questions
Q. How can researchers determine the enantiomeric excess (ee) of this chiral diamine in asymmetric catalysis applications?
- Methodological Answer :
- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via ¹H NMR for diastereomer splitting .
- HPLC with Chiral Columns : Use cellulose- or amylose-based columns; optimize mobile phase (e.g., hexane/isopropanol) for resolution .
- Circular Dichroism (CD) : Correlate CD spectra with ee values using calibration curves from known standards.
Q. What experimental strategies evaluate the ligand efficacy of this diamine in asymmetric catalysis?
- Methodological Answer :
- Metal Complex Screening : Test coordination with transition metals (e.g., Ru, Rh) in hydrogenation reactions; monitor enantioselectivity via GC-MS .
- Kinetic Studies : Compare turnover frequencies (TOF) and enantiomeric ratios (er) in model reactions (e.g., ketone reductions).
- X-ray Crystallography : Resolve metal-ligand complexes to confirm stereochemical alignment and binding modes.
Q. How can stability under reactive conditions (e.g., oxidation) be systematically assessed?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to oxidants (e.g., H₂O₂) at varying temperatures/pH; monitor by LC-MS for byproducts (e.g., quinone derivatives) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres.
- DFT Calculations : Predict reactive sites and degradation pathways using computational models.
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
HKBNVGISGVWESI-HOTGVXAUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2C)N)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)N)N |
Origin of Product |
United States |
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